molecular formula C7H7BrO3S B1429272 Methyl 5-bromo-3-methoxythiophene-2-carboxylate CAS No. 181063-64-9

Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Cat. No.: B1429272
CAS No.: 181063-64-9
M. Wt: 251.1 g/mol
InChI Key: UPDYKCWNEYBRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-methoxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-methoxythiophene followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The resulting brominated intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxythiophene-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-methoxythiophene-2-carboxylate
  • Methyl 5-fluoro-3-methoxythiophene-2-carboxylate
  • Methyl 5-iodo-3-methoxythiophene-2-carboxylate

Uniqueness

Methyl 5-bromo-3-methoxythiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 5-bromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDYKCWNEYBRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Reactant of Route 2
Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.